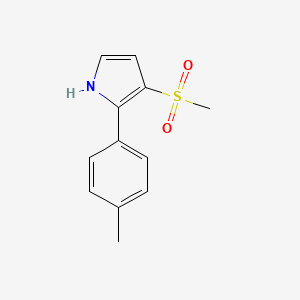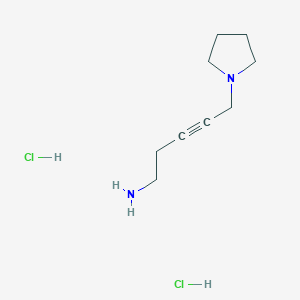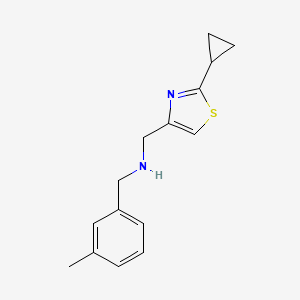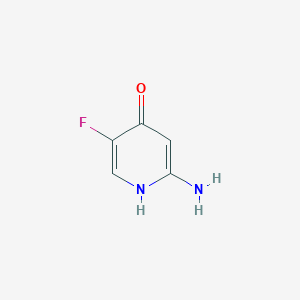
2-Amino-5-fluoropyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoropyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoropyridin-4-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-aminopyridine followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of Selectfluor® for the fluorination of substituted pyridines .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve multiple steps, including nitration, reduction, diazotization, and fluorination, followed by purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, amines, and N-oxides, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-5-fluoropyridin-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoropyridin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways and inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloropyridine
- 2-Amino-5-bromopyridine
- 2-Amino-5-iodopyridine
Uniqueness
Compared to its halogenated analogs, 2-Amino-5-fluoropyridin-4-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
2-amino-5-fluoro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5FN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9) |
InChI Key |
QTRPJHFXQUNXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


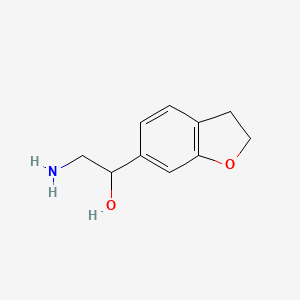



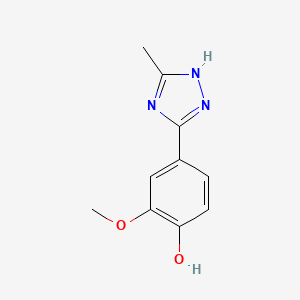
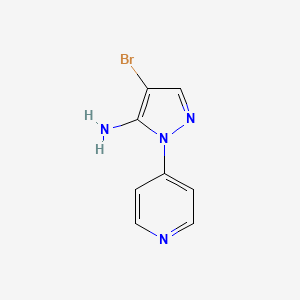
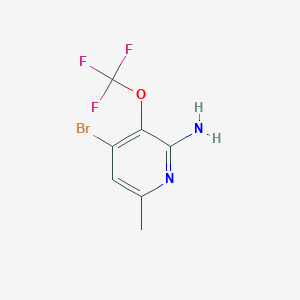
![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
